![molecular formula C15H19NO3S B6579962 ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate CAS No. 1156191-07-9](/img/structure/B6579962.png)
ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate (ECMTC) is a thiophene-based carboxylate compound that has been studied for its potential applications in various scientific research fields. ECMTC is a versatile compound, with a wide range of uses in various scientific research fields. It has been found to have a number of properties, such as being a potent antioxidant, anti-inflammatory, and anti-tumor agent.
Mechanism of Action
The exact mechanism of action of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate is not yet fully understood. However, it is believed that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate may act by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. It may also act as a direct scavenger of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate have been studied in various in vitro and in vivo studies. In vitro studies have shown that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has antioxidant, anti-inflammatory, and anti-tumor properties. In vivo studies have demonstrated that ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has anti-inflammatory and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in lab experiments include its low cost, ease of synthesis, and its wide range of potential applications. However, there are some limitations to using ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in lab experiments, such as its low solubility in water and its potential toxicity.
Future Directions
For research on ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate include further investigations into its mechanism of action, its potential applications in drug delivery and medical imaging, and its potential toxicity. In addition, further research should be conducted to explore the potential applications of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate in tissue engineering, as well as its potential therapeutic use in the treatment of various diseases.
Synthesis Methods
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate is synthesized via the reaction of ethyl cyclohex-3-ene-1-amido-3-methylthiophene-2-carboxylate with a base, such as sodium hydroxide or potassium carbonate, in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by precipitation and filtration.
Scientific Research Applications
Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to have a number of properties, such as being a potent antioxidant, anti-inflammatory, and anti-tumor agent. In addition, ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate has been studied for its potential applications in the fields of drug delivery, medical imaging, and tissue engineering.
properties
IUPAC Name |
ethyl 5-(cyclohex-3-ene-1-carbonylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h4-5,9,11H,3,6-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYKVVKAFIPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC=CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(cyclohex-3-enecarboxamido)-3-methylthiophene-2-carboxylate |
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